Cas no 336-08-3 (Octafluoroadipic Acid)

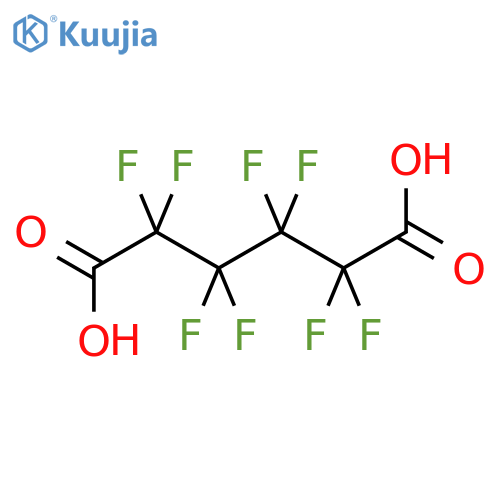

Octafluoroadipic Acid structure

商品名:Octafluoroadipic Acid

Octafluoroadipic Acid 化学的及び物理的性質

名前と識別子

-

- Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-

- Octafluoroadipic Acid

- HEXANEDIOICACID,OCTAFLUORO

- Octafluor-adipinsaeure

- OCTAFLUOROHEXANEDIOIC ACID

- octafluoro-hexanedioicaci

- perfluoro-1,6-hexanedioic acid

- PERFLUOROADIPIC ACID

- PERFLUOROHEXANEDIOIC ACID

- RARECHEM AL BO 0766

- 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid #

- Z56922170

- EN300-00112

- O0260

- NCIStruc2_001295

- C6H2F8O4

- BS-43823

- BP-21132

- Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-

- CHEMBL1741942

- AKOS000114556

- NCI51277

- 336-08-3

- MFCD00066405

- D78479

- NCGC00013638-02

- SCHEMBL712763

- CCG-36837

- NCI60_004240

- NSC-51277

- 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid

- NCIStruc1_001037

- EINECS 206-407-1

- NCGC00096750-01

- DTXSID4059833

- 355-71-5

- FT-0631979

- NS00010982

- AI3-19372

- Octafluoroadipic Acid, >/=98%

- Hexanedioic acid, octafluoro-

- A821868

- NCGC00013638

- NSC51277

- diPFHxA

- DB-048458

-

- MDL: MFCD00066405

- インチ: InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18)

- InChIKey: AXRSOGFYDSXLQX-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O

計算された属性

- せいみつぶんしりょう: 289.98300

- どういたいしつりょう: 289.98253384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 74.6Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 131.0 to 136.0 deg-C

- ふってん: 257.4±33.0 °C at 760 mmHg

- フラッシュポイント: 109.5±25.4 °C

- あんていせい: Stable. Non-flammable. Incompatible with strong bases.

- PSA: 74.60000

- LogP: 1.69680

- ようかいせい: 使用できません

- じょうきあつ: 0.0±0.5 mmHg at 25°C

Octafluoroadipic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:3261

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39

- RTECS番号:MO1925000

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- TSCA:T

- リスク用語:R34

- 危険レベル:CORROSIVE

Octafluoroadipic Acid 税関データ

- 税関コード:2917190090

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

Octafluoroadipic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O865069-25g |

Octafluoroadipic Acid |

336-08-3 | ≥98% | 25g |

¥2,499.00 | 2022-09-28 | |

| TRC | O148533-500mg |

Octafluoroadipic Acid |

336-08-3 | 500mg |

$ 80.00 | 2022-06-03 | ||

| Fluorochem | 002272-1g |

Octafluoroadipic acid |

336-08-3 | 98% | 1g |

£10.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D757434-25g |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid |

336-08-3 | 98.0% | 25g |

$330 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O865069-5g |

Octafluoroadipic Acid |

336-08-3 | ≥98% | 5g |

¥599.00 | 2022-09-28 | |

| Apollo Scientific | PC5320-1g |

Perfluoroadipic acid |

336-08-3 | 97% | 1g |

£20.00 | 2025-02-21 | |

| Apollo Scientific | PC5320-5g |

Perfluoroadipic acid |

336-08-3 | 97% | 5g |

£55.00 | 2025-02-21 | |

| Enamine | EN300-00112-5.0g |

octafluorohexanedioic acid |

336-08-3 | 95.0% | 5.0g |

$44.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D757434-100g |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid |

336-08-3 | 98.0% | 100g |

$1110 | 2023-05-17 | |

| Fluorochem | 002272-5g |

Octafluoroadipic acid |

336-08-3 | 98% | 5g |

£22.00 | 2022-03-01 |

Octafluoroadipic Acid 関連文献

-

Carlo Bravin,Giuseppe Mazzeo,Sergio Abbate,Giulia Licini,Giovanna Longhi,Cristiano Zonta Chem. Commun. 2022 58 2152

-

2. 1351. Polyfluorocycloalkenes. Part IV. 1-bromononafluorocyclohexene and 1-bromo-2-methoxy- and 1-bromo-6-methoxy-octafluorocyclohexeneS. F. Campbell,R. Stephens J. Chem. Soc. 1965 7367

-

3. 922. Fluorocyclohexanes. Part VIII. Lithium aluminium hydride reduction of decafluorocyclohexeneD. E. M. Evans,W. J. Feast,R. Stephens,J. C. Tatlow J. Chem. Soc. 1963 4828

-

4. Photochemical isomerisation derivatives of decafluorocyclohexene and their reactionsG. Camaggi,F. Gozzo J. Chem. Soc. C 1971 925

-

5. 1350. Polyfluorocycloalkenes. Part III. Reactions with alcohols under ionic conditions to give ethersA. B. Clayton,J. Roylance,D. R. Sayers,R. Stephens,J. C. Tatlow J. Chem. Soc. 1965 7358

336-08-3 (Octafluoroadipic Acid) 関連製品

- 678-39-7(1,1,2,2-Tetrahydroperfluorodecanol)

- 678-45-5(Dodecafluorosuberic acid)

- 2706-90-3(Nonafluoropentanoic Acid)

- 376-73-8(Hexafluoroglutaric acid)

- 1546-95-8(7H-Dodecafluoroheptanoic acid)

- 307-55-1(Perfluorododecanoic Acid)

- 375-95-1(Perfluorononanoic acid)

- 335-76-2(Perfluorodecanoic Acid)

- 375-85-9(Perfluoroheptanoic AcidDISCONTINUED SEE P286300)

- 307-59-5(perfluorododecane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:336-08-3)Octafluoroadipic Acid

清らかである:99%

はかる:25g

価格 ($):287.0